10H-Phenothiazine-1-carboxylic acid, 7-methoxy-
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Overview
Description
10H-Phenothiazine-1-carboxylic acid, 7-methoxy- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The addition of a methoxy group at the 7th position and a carboxylic acid group at the 1st position enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-1-carboxylic acid, 7-methoxy- typically involves the functionalization of the phenothiazine coreThe reaction conditions often involve the use of strong acids or bases as catalysts and organic solvents like acetonitrile or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-1-carboxylic acid, 7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenothiazine sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Phenothiazine sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine-1-carboxylic acid, 7-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-1-carboxylic acid, 7-methoxy- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
Uniqueness
10H-Phenothiazine-1-carboxylic acid, 7-methoxy- is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and reactivity compared to other phenothiazine derivatives .
Properties
CAS No. |
864241-06-5 |
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Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
7-methoxy-10H-phenothiazine-1-carboxylic acid |
InChI |
InChI=1S/C14H11NO3S/c1-18-8-5-6-10-12(7-8)19-11-4-2-3-9(14(16)17)13(11)15-10/h2-7,15H,1H3,(H,16,17) |
InChI Key |
AYOHORBDXOSQGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C=CC=C3S2)C(=O)O |
Origin of Product |
United States |
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